

What is the chemical structure of Aconine?

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Compound of Interest

Compound Name:	Aconine
Cat. No.:	B1215550

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Aconine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconine, a norditerpenoid alkaloid derived from the hydrolysis of aconitine, presents a compelling subject for scientific investigation. As a metabolite of a potent toxin, its own biological activities and potential therapeutic applications are of significant interest. This document provides a detailed technical overview of the chemical structure, physicochemical properties, and known biological interactions of **Aconine**. It includes a summary of its effects on key signaling pathways, detailed experimental protocols for its study, and a compilation of relevant quantitative data to support further research and development.

Chemical Structure and Identification

Aconine is a complex C19-norditerpenoid alkaloid. Its core structure is a hexacyclic ring system.

- IUPAC Name: (1 α ,3 α ,6 α ,14 α ,15 α ,16 β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol[1][2]
- Chemical Formula: C₂₅H₄₁NO₉[1][2]
- Molecular Weight: 499.6 g/mol [1][2]

- CAS Number: 509-20-6[\[1\]](#)[\[2\]](#)

Chemical Structure:

(A simplified 2D representation. For a detailed 3D structure, please refer to crystallographic databases.)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Aconine** is presented below.

Physicochemical Properties

Property	Value	Reference
Melting Point	132 °C	[3]
pKa	9.52	[3]
Optical Rotation	$[\alpha]D +23^\circ$	[3]
Appearance	Amorphous powder	[3]

Solubility

Solvent	Solubility	Reference
Water	Very soluble	[3]
Alcohol	Very soluble	[3]
Chloroform	Moderately soluble	[3]
Benzene	Slightly soluble	[3]
Ether	Practically insoluble	[3]
Petroleum Ether	Practically insoluble	[3]
DMF	25 mg/mL	[1]
DMSO	20 mg/mL	[1]
PBS (pH 7.2)	10 mg/mL	[1]

Spectroscopic Data

While a complete set of publicly available, detailed spectra for **Aconine** is limited, characteristic data for aconitine-type alkaloids provide valuable reference points.

Technique	Observed Characteristics	Reference
¹ H-NMR	Complex aliphatic and methoxy proton signals are expected.	General knowledge
¹³ C-NMR	Signals corresponding to the complex carbon skeleton, including quaternary carbons, methoxy groups, and carbons bearing hydroxyl groups.	General knowledge
IR Spectroscopy	Characteristic absorptions for O-H, C-H, C-O, and C-N bonds are anticipated.	General knowledge
Mass Spectrometry	The fragmentation of aconitine-type alkaloids often involves the loss of water, methanol, and other small molecules from the core structure.	General knowledge

Biological Activity and Signaling Pathways

Aconine has been shown to modulate cellular signaling pathways, most notably in the context of bone metabolism.

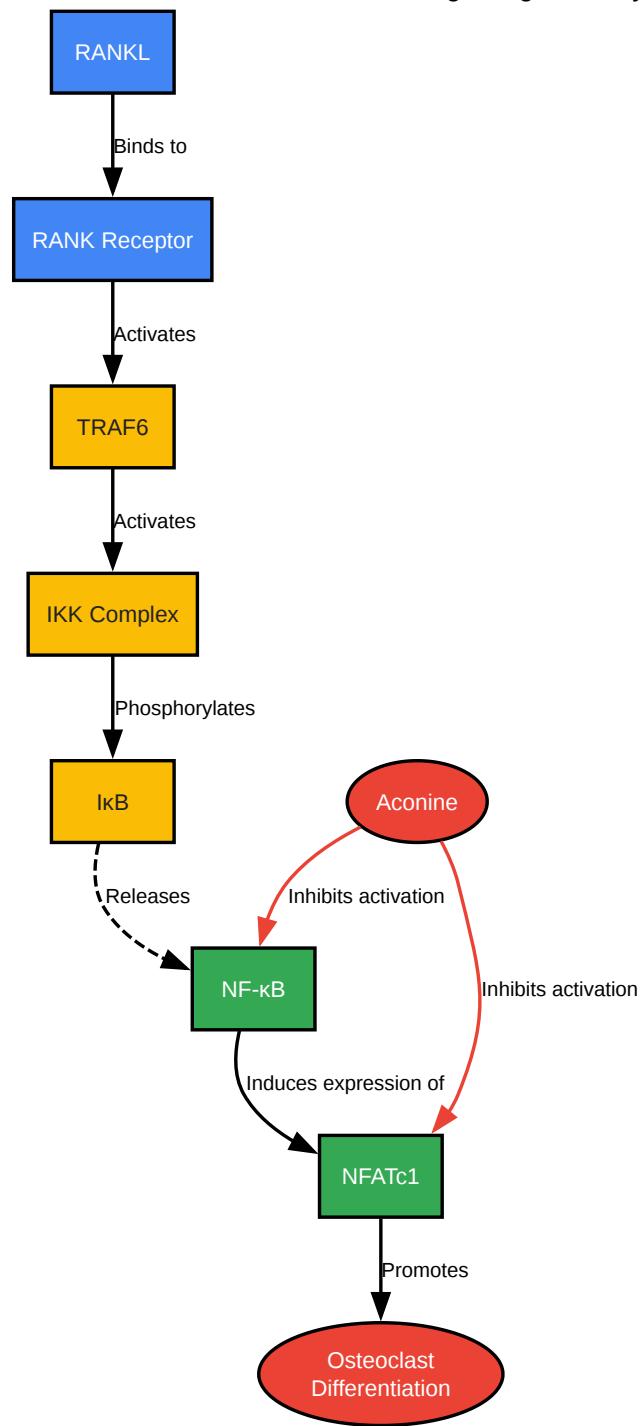
Inhibition of RANKL-Induced Osteoclastogenesis

Aconine inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the Receptor Activator of Nuclear Factor- κ B Ligand (RANKL) signaling pathway. Specifically, **Aconine** has been demonstrated to inhibit the activation of two key transcription factors downstream of RANKL: Nuclear Factor- κ B (NF- κ B) and Nuclear Factor of Activated T-cells 1 (NFATc1).

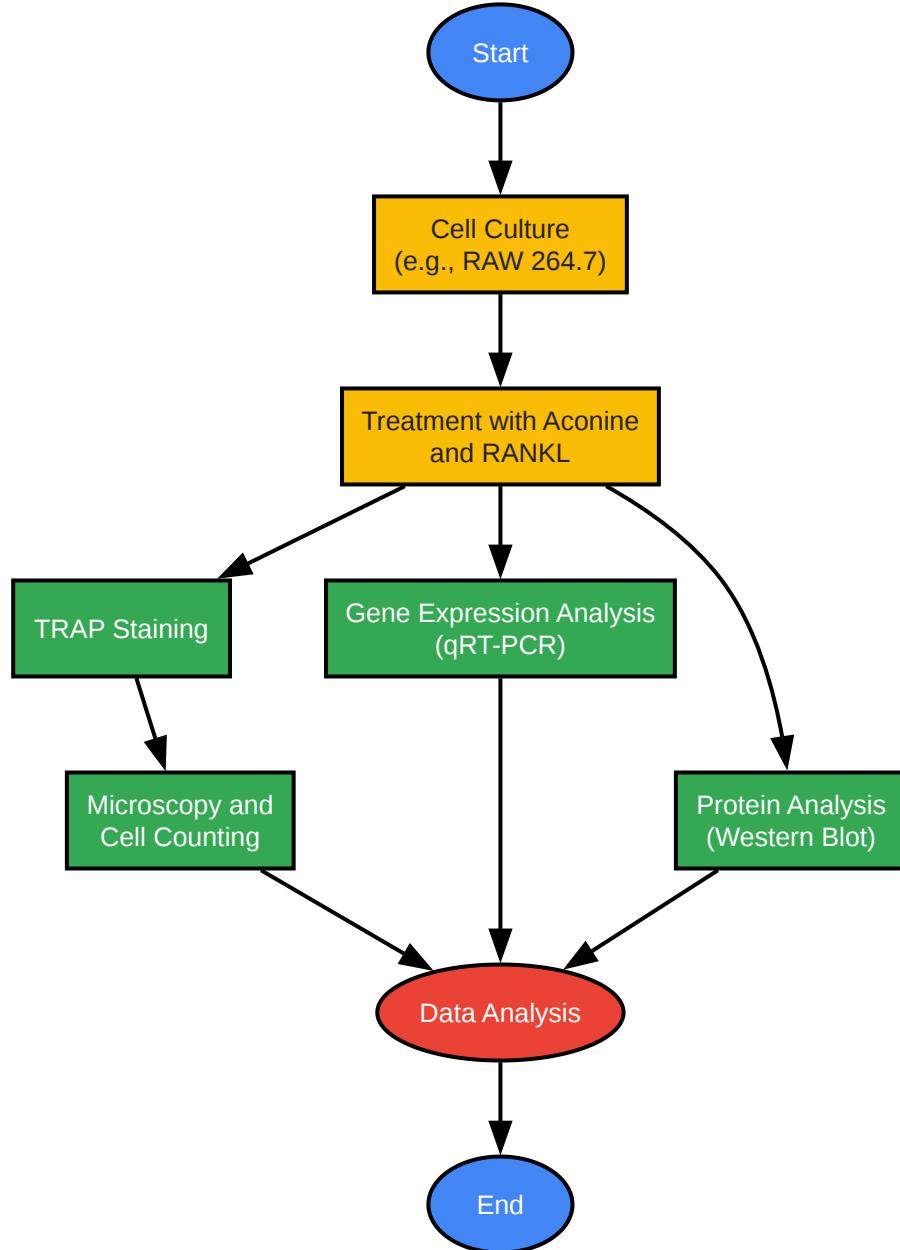
The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that leads to the activation of NF- κ B and the subsequent induction of

NFATc1. These transcription factors are crucial for the expression of genes required for osteoclast differentiation and function. **Aconine** intervenes in this pathway, preventing the activation of NF-κB and NFATc1, thereby halting the osteoclastogenic process.

Aconine's Inhibition of the RANKL Signaling Pathway



Experimental Workflow for Aconine Bioactivity Study

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